TRIETHYL ACONITATE

Overview

Description

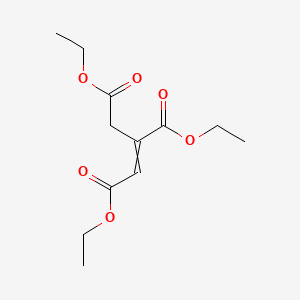

TRIETHYL ACONITATE is an organic compound with the molecular formula C12H18O6. It is a tricarboxylate ester derived from 1-propene-1,2,3-tricarboxylic acid. This compound is known for its applications in various fields, including chemistry, biology, and industry, due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

TRIETHYL ACONITATE can be synthesized through the esterification of 1-propene-1,2,3-tricarboxylic acid with ethanol. The reaction typically involves the use of an acid catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction conditions include heating the mixture under reflux to drive the reaction to completion .

Industrial Production Methods

In industrial settings, the production of triethyl 1-propene-1,2,3-tricarboxylate may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions ensures the large-scale production of this compound with high purity .

Chemical Reactions Analysis

Types of Reactions

TRIETHYL ACONITATE undergoes various chemical reactions, including:

Hydrolysis: The ester bonds can be hydrolyzed in the presence of water and an acid or base catalyst, yielding 1-propene-1,2,3-tricarboxylic acid and ethanol.

Transesterification: This reaction involves the exchange of the ester groups with other alcohols, leading to the formation of different esters.

Oxidation: The compound can undergo oxidation reactions to form corresponding carboxylic acids.

Common Reagents and Conditions

Hydrolysis: Acidic or basic conditions with water.

Transesterification: Alcohols and a catalyst such as sodium methoxide.

Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

Major Products Formed

Hydrolysis: 1-propene-1,2,3-tricarboxylic acid and ethanol.

Transesterification: Various esters depending on the alcohol used.

Oxidation: Corresponding carboxylic acids.

Scientific Research Applications

TRIETHYL ACONITATE has several applications in scientific research:

Biology: Investigated for its potential role in biochemical pathways and enzyme inhibition studies.

Medicine: Explored for its potential use in drug delivery systems due to its ability to form stable complexes with various drugs.

Industry: Utilized in the production of biodegradable plastics and other environmentally friendly materials.

Mechanism of Action

The mechanism of action of triethyl 1-propene-1,2,3-tricarboxylate involves its interaction with specific molecular targets. For instance, it can inhibit the enzyme aconitase, thereby interfering with the Krebs cycle. This inhibition occurs because the compound binds to the active site of the enzyme, preventing the conversion of citric acid to aconitic acid .

Comparison with Similar Compounds

Similar Compounds

Trimethyl 1-propene-1,2,3-tricarboxylate: Another ester of 1-propene-1,2,3-tricarboxylic acid with similar properties but different ester groups.

Tributyl 1-propene-1,2,3-tricarboxylate: A tricarboxylate ester with longer alkyl chains, leading to different physical properties.

Uniqueness

TRIETHYL ACONITATE is unique due to its specific ester groups, which confer distinct solubility and reactivity characteristics. Its ability to act as a plasticizer in biodegradable plastics and its role in enzyme inhibition make it a valuable compound in various applications .

Biological Activity

Triethyl aconitate, an ester derived from aconitic acid, has garnered attention in various fields due to its potential biological activities. This article explores its biological properties, mechanisms of action, applications in medicine and industry, and relevant case studies.

Chemical Structure and Properties

This compound (C₁₂H₁₈O₆) is characterized by three ethyl groups attached to the aconitate moiety. This unique structure imparts distinct chemical properties that facilitate its reactivity and biological interactions.

Biological Activities

1. Antimicrobial Properties

this compound has been studied for its antimicrobial effects. Preliminary research indicates that it may inhibit the growth of certain bacteria and fungi, making it a candidate for developing antimicrobial agents .

2. Anti-inflammatory Effects

Research suggests that this compound exhibits anti-inflammatory properties. It may modulate inflammatory pathways, potentially offering therapeutic benefits in conditions characterized by chronic inflammation .

3. Mechanism of Action

The mechanism by which this compound exerts its biological effects is not fully understood but may involve:

- Enzyme Inhibition: It could inhibit specific enzymes related to inflammation and microbial growth.

- Receptor Interaction: this compound may interact with cellular receptors, influencing various signaling pathways.

Case Studies

- Antimicrobial Efficacy: A study evaluated the antimicrobial activity of this compound against several strains of bacteria and fungi. Results indicated significant inhibition zones, suggesting its potential as a natural preservative or therapeutic agent.

- Anti-inflammatory Activity: In vitro studies demonstrated that this compound reduced the production of pro-inflammatory cytokines in macrophages, indicating its potential use in treating inflammatory diseases .

Applications

1. Pharmaceutical Development

this compound is being explored for its potential use in drug formulation and delivery systems due to its favorable biological properties and ability to modulate physiological responses.

2. Industrial Uses

In addition to its biological applications, this compound is utilized in the production of polymers and resins. Its unique chemical structure allows it to function as a plasticizer, enhancing the flexibility and durability of materials.

Comparative Analysis with Similar Compounds

| Compound | Structure Type | Biological Activity |

|---|---|---|

| This compound | Ester | Antimicrobial, anti-inflammatory |

| Triethyl Citrate | Ester | Used as a plasticizer; less biologically active |

| Aconitic Acid | Acid | Intermediate in TCA cycle; antifungal activity |

Properties

CAS No. |

5349-99-5 |

|---|---|

Molecular Formula |

C12H18O6 |

Molecular Weight |

258.27 g/mol |

IUPAC Name |

triethyl (Z)-prop-1-ene-1,2,3-tricarboxylate |

InChI |

InChI=1S/C12H18O6/c1-4-16-10(13)7-9(12(15)18-6-3)8-11(14)17-5-2/h7H,4-6,8H2,1-3H3/b9-7- |

InChI Key |

IDDWGDKSBYYEPL-CLFYSBASSA-N |

SMILES |

CCOC(=O)CC(=CC(=O)OCC)C(=O)OCC |

Isomeric SMILES |

CCOC(=O)C/C(=C/C(=O)OCC)/C(=O)OCC |

Canonical SMILES |

CCOC(=O)CC(=CC(=O)OCC)C(=O)OCC |

Appearance |

Solid powder |

Key on ui other cas no. |

5349-99-5 |

Pictograms |

Flammable |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>3 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

Triethyl aconitate; AI3-11238; AI3 11238; AI311238 |

Origin of Product |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.